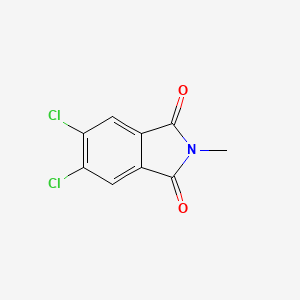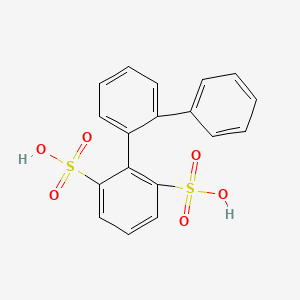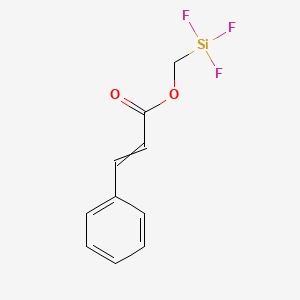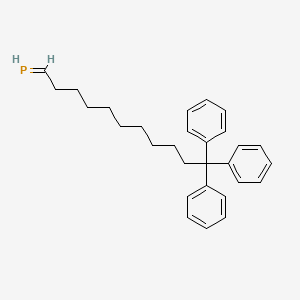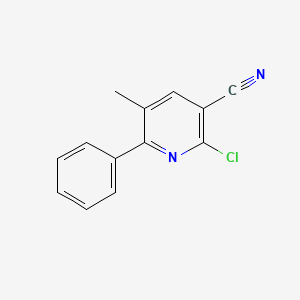![molecular formula C17H24O2S B14406200 [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene CAS No. 84078-61-5](/img/structure/B14406200.png)
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization. The ethanesulfonyl group is then introduced through sulfonation reactions, and finally, the benzene ring is attached via a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated and nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2,2-Dimethylcyclohexyl)ethanesulfonyl]benzene
- [2-(6-Methylidenecyclohexyl)ethanesulfonyl]benzene
- [2-(2,2-Dimethyl-6-methylcyclohexyl)ethanesulfonyl]benzene
Uniqueness
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
84078-61-5 |
|---|---|
Formule moléculaire |
C17H24O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfonylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14-8-7-12-17(2,3)16(14)11-13-20(18,19)15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
Clé InChI |
RCWJJBPAFABDLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=C)C1CCS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

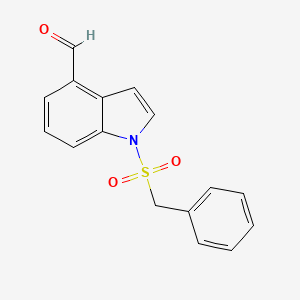


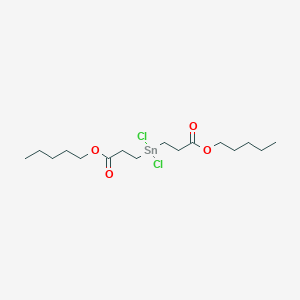
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
